molecular formula C22H17F4N3O4 B1681738 Setileuton CAS No. 910656-27-8

Setileuton

Cat. No.: B1681738
CAS No.: 910656-27-8
M. Wt: 463.4 g/mol
InChI Key: MAOIDRRXRLYJNV-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Setileuton is a selective inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators involved in various diseases, including asthma, chronic obstructive pulmonary disease, and atherosclerosis . This compound was initially developed by Merck & Co., Inc. for the treatment of these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of setileuton involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the primary synthetic routes includes the preparation of a phenylenediamine core, which is then functionalized to achieve the desired inhibitory activity against 5-lipoxygenase . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Setileuton undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives can be further studied to understand their biological activities and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its high selectivity for 5-lipoxygenase, which minimizes off-target effects and enhances its therapeutic potential. Its development focused on optimizing its inhibitory potency while reducing affinity for other targets, such as the human ether-a-go-go gene potassium channel .

Biological Activity

Setileuton, also known as MK-0633, is a selective inhibitor of human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators involved in various respiratory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.

This compound inhibits the 5-lipoxygenase enzyme, thereby reducing the production of leukotrienes such as leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs). These leukotrienes are implicated in inflammatory responses associated with asthma and chronic obstructive pulmonary disease (COPD). By blocking their synthesis, this compound aims to alleviate symptoms and improve lung function in affected patients.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Bioavailability : The compound is orally bioavailable, allowing for convenient administration.
  • Half-life : It has an elimination half-life of approximately 4.3 hours, which supports its use in chronic conditions requiring sustained therapeutic levels.
  • Potency : In vitro studies show that this compound has an IC50 value of 70 nM for inhibiting LTB4 production in human whole blood, indicating strong potency against its target enzyme .

Clinical Applications

This compound has been primarily investigated for the treatment of:

  • Asthma : Clinical trials have shown promising results in reducing asthma exacerbations and improving lung function.
  • COPD : Its anti-inflammatory properties suggest potential benefits in managing COPD symptoms.

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of this compound:

  • Asthma Management :
    • A Phase II trial demonstrated that this compound significantly reduced asthma exacerbations compared to placebo. Patients receiving this compound showed a marked improvement in lung function as measured by forced expiratory volume (FEV1) .
  • COPD Studies :
    • In a study involving COPD patients, this compound was shown to decrease the frequency of acute exacerbations and improve quality of life scores. However, some concerns regarding cardiovascular safety were raised due to observed QT interval prolongation in animal studies .
  • Comparative Efficacy :
    • A meta-analysis comparing this compound with other leukotriene inhibitors indicated that while this compound was effective, it did not demonstrate superior efficacy over established treatments like montelukast .

Table 1: Summary of Pharmacokinetic Parameters

ParameterValue
BioavailabilityOral
Elimination Half-life4.3 hours
IC50 for LTB4 production70 nM

Table 2: Clinical Trial Outcomes

Study TypeConditionOutcome
Phase II TrialAsthmaReduced exacerbations
COPD StudyCOPDDecreased exacerbation frequency
Meta-analysisAsthma/COPDComparable efficacy to montelukast

Research Findings

Recent studies have continued to explore the potential of this compound beyond respiratory diseases. Investigations into its effects on other inflammatory conditions are ongoing, with preliminary data suggesting possible benefits in conditions like rheumatoid arthritis due to its anti-inflammatory properties .

Properties

CAS No.

910656-27-8

Molecular Formula

C22H17F4N3O4

Molecular Weight

463.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-7-[[[5-[(2S)-1,1,1-trifluoro-2-hydroxybutan-2-yl]-1,3,4-oxadiazol-2-yl]amino]methyl]chromen-2-one

InChI

InChI=1S/C22H17F4N3O4/c1-2-21(31,22(24,25)26)19-28-29-20(33-19)27-11-12-3-8-15-16(10-18(30)32-17(15)9-12)13-4-6-14(23)7-5-13/h3-10,31H,2,11H2,1H3,(H,27,29)/t21-/m0/s1

InChI Key

MAOIDRRXRLYJNV-NRFANRHFSA-N

SMILES

CCC(C1=NN=C(O1)NCC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)F)(C(F)(F)F)O

Isomeric SMILES

CC[C@](C1=NN=C(O1)NCC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)F)(C(F)(F)F)O

Canonical SMILES

CCC(C1=NN=C(O1)NCC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)F)(C(F)(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(4-fluorophenyl)-7-(((5-(1-hydroxy-1-(trifluoromethyl)propyl)-1,3,4-oxadiazol-2-yl)amino)methyl)-2H-1-benzopyran-2-one
setileuton

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Setileuton
Reactant of Route 2
Reactant of Route 2
Setileuton
Reactant of Route 3
Reactant of Route 3
Setileuton
Reactant of Route 4
Setileuton
Reactant of Route 5
Reactant of Route 5
Setileuton
Reactant of Route 6
Reactant of Route 6
Setileuton

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.